molecular formula C12H25NO3 B13338986 1-(((4,4-Dimethoxybutyl)amino)methyl)cyclopentan-1-ol

1-(((4,4-Dimethoxybutyl)amino)methyl)cyclopentan-1-ol

Katalognummer: B13338986
Molekulargewicht: 231.33 g/mol
InChI-Schlüssel: XSUIGQTYTQLPIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(((4,4-Dimethoxybutyl)amino)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and an aminomethyl group, which is further substituted with a 4,4-dimethoxybutyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((4,4-Dimethoxybutyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with formaldehyde and 4,4-dimethoxybutylamine under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(((4,4-Dimethoxybutyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while substitution reactions can introduce various functional groups onto the amino moiety .

Wissenschaftliche Forschungsanwendungen

1-(((4,4-Dimethoxybutyl)amino)methyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(((4,4-Dimethoxybutyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(((4,4-Dimethoxybutyl)amino)methyl)cyclopentan-1-ol is unique due to its specific combination of functional groups and the presence of the 4,4-dimethoxybutyl substituent. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C12H25NO3

Molekulargewicht

231.33 g/mol

IUPAC-Name

1-[(4,4-dimethoxybutylamino)methyl]cyclopentan-1-ol

InChI

InChI=1S/C12H25NO3/c1-15-11(16-2)6-5-9-13-10-12(14)7-3-4-8-12/h11,13-14H,3-10H2,1-2H3

InChI-Schlüssel

XSUIGQTYTQLPIR-UHFFFAOYSA-N

Kanonische SMILES

COC(CCCNCC1(CCCC1)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.